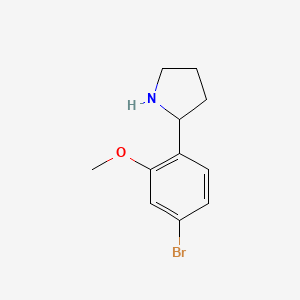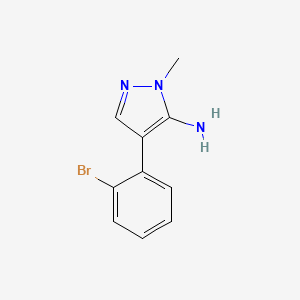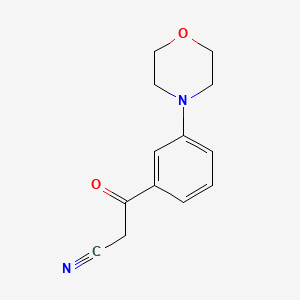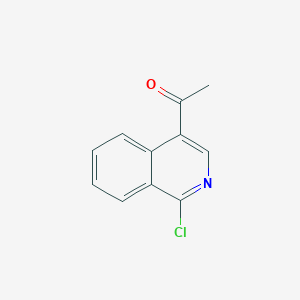
1-Chloromethyl-2-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloromethyl-2-fluoronaphthalene is an organic compound with the molecular formula C₁₁H₈ClF It is a derivative of naphthalene, where a chlorine atom is attached to the methyl group at the first position and a fluorine atom is attached to the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloromethyl-2-fluoronaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2-fluoronaphthalene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloromethyl-2-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom on the naphthalene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide.
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of this compound.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Chloromethyl-2-fluoronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloromethyl-2-fluoronaphthalene depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile.
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloronaphthalene: Similar in structure but lacks the fluorine atom, affecting its reactivity in electrophilic substitution reactions.
1-Chloronaphthalene: Similar in structure but lacks the fluorine atom, affecting its overall chemical properties and reactivity.
Uniqueness: 1-Chloromethyl-2-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H8ClF |
|---|---|
Peso molecular |
194.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
Clave InChI |
XDXUPEJAOPUYGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)

![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)


